molecular formula C7H12O4 B123264 Diethylmalonic acid CAS No. 510-20-3

Diethylmalonic acid

Cat. No.: B123264
CAS No.: 510-20-3
M. Wt: 160.17 g/mol
InChI Key: LTMRRSWNXVJMBA-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is sparingly soluble in cold water but more soluble in hot water, ethanol, and ether . This compound is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by ethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylmalonic acid can be synthesized through the alkylation of malonic acid derivatives. One common method involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to produce the nitrile intermediate, which is then hydrolyzed and esterified to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of diethyl malonate with sodium ethoxide, followed by acidification. This process involves the following steps:

    Formation of the Sodium Salt: Diethyl malonate is treated with sodium ethoxide to form the sodium salt.

    Acidification: The sodium salt is then acidified to yield this compound.

Chemical Reactions Analysis

Types of Reactions: Diethylmalonic acid undergoes various chemical reactions, including:

    Decarboxylation: Heating this compound results in the loss of carbon dioxide, forming diethylacetic acid.

    Esterification: Reaction with alcohols in the presence of an acid catalyst forms esters.

    Substitution Reactions: The hydrogen atoms on the central carbon can be replaced by various substituents through alkylation or acylation reactions.

Common Reagents and Conditions:

    Decarboxylation: Typically requires heating at elevated temperatures.

    Esterification: Involves alcohols and acid catalysts such as sulfuric acid.

    Substitution Reactions: Utilizes alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Decarboxylation: Produces diethylacetic acid.

    Esterification: Forms various esters depending on the alcohol used.

    Substitution Reactions: Yields substituted this compound derivatives.

Scientific Research Applications

Diethylmalonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethylmalonic acid involves its ability to undergo decarboxylation and substitution reactions. The central carbon, flanked by two carbonyl groups, is highly reactive and can form carbanions, which are stabilized by resonance. This reactivity allows this compound to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

    Dimethylmalonic acid: Similar structure but with methyl groups instead of ethyl groups.

    Malonic acid: The parent compound with hydrogen atoms on the central carbon.

    Ethylmalonic acid: Contains one ethyl group and one hydrogen atom on the central carbon.

Uniqueness: Diethylmalonic acid is unique due to the presence of two ethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo decarboxylation and substitution reactions with ease distinguishes it from its analogs .

Properties

IUPAC Name

2,2-diethylpropanedioic acid
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InChI

InChI=1S/C7H12O4/c1-3-7(4-2,5(8)9)6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
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InChI Key

LTMRRSWNXVJMBA-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(CC)(C(=O)O)C(=O)O
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Molecular Formula

C7H12O4
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DSSTOX Substance ID

DTXSID9060150
Record name Propanedioic acid, diethyl-
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Molecular Weight

160.17 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name Diethylmalonic acid
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CAS No.

510-20-3
Record name Malonic acid, diethyl-
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Record name Diethylmalonic acid
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Record name Diethylmalonic acid
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Record name Propanedioic acid, 2,2-diethyl-
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Record name DIETHYLMALONIC ACID
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Synthesis routes and methods I

Procedure details

The following are weighed into a 2 liter multinecked flask equipped with a stirrer, thermometer, dropping funnel and distilling section: 530 ml of aqueous saturated K2SO4 solution (10% strength, from previous batches), 206 g of KOH flakes (85%, 3.12 mol) and 500 ml of ethanol 95% strength (recovery from previous batches). The mixture is then heated to boiling until a clear solution is obtained. Over a period of 1 h, 270.5 g of diethyl diethylmalonate (1.25 mol) are added dropwise, and over a period of 5-6 hours from 160-180 ml of ethanol are removed by distillation. The batch is cooled. Then, with cooling (to about 25° C.), a 177 g amount of conc. H2SO4 (96% strength, 1.73 mol), which amount beforehand is diluted with about the same amount of H2 O, is added gradually until the pH has dropped to a level of from 1-2.
Quantity
270.5 g
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reactant
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Quantity
1.73 mol
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reactant
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Synthesis routes and methods II

Procedure details

1H NMR spectra were recorded on Bruker AM 100 and Bruker AM 400 spectrometers. As an internal standard the residual solvent peak was used. Chemical shifts are given in part per million (ppm). Optical rotations were measured on a Perkin Elmer 241 polarimeter in a 10 cm cuvette at room temperature. Melting points were determined with a Büchi melting point apparatus (Tottoli). TLC was performed on Merck SILICAGEL 60F254 plates, and column chromatography on Merck KIESELGEL 60, 70-230 Mesh ASTM. Spots were detected by UV-fluorescence quenching, ninhydrine (free amino functions), chlorine/TDM (NH groups), Barton's—(hydrazides) and Sakaguchi's (arginine residues) reagent. Methanol was refluxed on magnesium turnings for two hours, distilled and stored on 3 Å molsieves. Pyridine was distilled over KOH pellets and stored on 4 Å molsieves. Boc-amino acids were synthesized by the method of Schnabel31. Their hydroxysuccinimide esters were prepared according to Anderson et al.32 Amino acid p-nitroanilides were prepared as described elsewere. The resolution of DL-pipecolic acid was carried out according to the method of Mende and Lukes et al.33 Malonic acid and dimethylmalonic acid were converted to their corresponding dimethyl esters by heating the dicarboxylic acid with an excess of methanol in the presence of concentrated sulfuric acid34. Dimethyl methylmalonate was prepared by generating the mono-sodio derivative of dimethyl malonate which reacts with methyl iodide via a SN2 mechanism34. The corresponding half esters were prepared by controlled partial hydrolysis of the diester with one equivalent of potassium hydroxide35. The monomethyl ester of diethylmalonic acid was obtained in a direct way by refluxing the acid in an excess of methanol with sulfuric acid as catalyst. Dimethylmalonic acid and DL-pipecolic acid were from Janssen, diethylmalonic acid and D(−)-tartaric acid were from Aldrich. Naphtalene-2-sulfonyl chloride, toluene-4-sulfonyl chloride and D-alanine were obtained from Fluka. Boc-Nle-OH, Boc-D-Val-ONSu and Fmoc-Orn(Boc)-OH were from Bachem. D-Phenylalanine was a generous gift of Dr. J. Kamphuis (DSM Research, Geleen, The Netherlands).
Quantity
0 (± 1) mol
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Name
diester
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
Amino acid p-nitroanilides
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[Compound]
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dimethyl esters
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[Compound]
Name
dicarboxylic acid
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solvent
Reaction Step Nine
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Name
mono-sodio
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethylmalonic acid
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Diethylmalonic acid
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